molecular formula C14H17NO6 B7960392 (R)-Dimethyl 2-(benzyloxycarbonylamino)succinate

(R)-Dimethyl 2-(benzyloxycarbonylamino)succinate

Cat. No.: B7960392
M. Wt: 295.29 g/mol
InChI Key: YPDSGUUJTVECEP-LLVKDONJSA-N
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Description

®-Dimethyl 2-(benzyloxycarbonylamino)succinate is an organic compound that belongs to the class of succinates It is characterized by the presence of a benzyloxycarbonylamino group attached to the succinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Dimethyl 2-(benzyloxycarbonylamino)succinate typically involves the esterification of succinic acid derivatives with benzyloxycarbonyl-protected amines. One common method includes the use of dimethyl succinate as a starting material, which undergoes a reaction with benzyloxycarbonyl-protected amine in the presence of a suitable catalyst and solvent. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of ®-Dimethyl 2-(benzyloxycarbonylamino)succinate may involve large-scale esterification processes using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Dimethyl 2-(benzyloxycarbonylamino)succinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-Dimethyl 2-(benzyloxycarbonylamino)succinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of ®-Dimethyl 2-(benzyloxycarbonylamino)succinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The succinate backbone can interact with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: A simpler ester of succinic acid without the benzyloxycarbonylamino group.

    Diethyl succinate: Another ester of succinic acid with ethyl groups instead of methyl groups.

    N-Benzyloxycarbonyl-L-alanine: A compound with a similar benzyloxycarbonyl-protected amino group but attached to alanine instead of succinate.

Uniqueness

®-Dimethyl 2-(benzyloxycarbonylamino)succinate is unique due to the combination of the benzyloxycarbonyl-protected amino group and the succinate backbone. This structure provides specific reactivity and stability, making it valuable in synthetic chemistry and biochemical applications.

Properties

IUPAC Name

dimethyl (2R)-2-(phenylmethoxycarbonylamino)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-19-12(16)8-11(13(17)20-2)15-14(18)21-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDSGUUJTVECEP-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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